

A review of the health and safety studies on monosodium adipate.

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Compound of Interest

Compound Name: *Hexanedioic acid, sodium salt (1:)*

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An Objective Comparison of the Health and Safety Profiles of Monosodium Adipate and Common Alternatives

This guide provides a comprehensive review of the available health and safety data for monosodium adipate and compares it with common alternatives used in the food industry as acidulants and flavor enhancers, namely citric acid, tartaric acid, and monosodium glutamate (MSG). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative toxicological data, detailed experimental protocols for key study types, and visualizations of relevant biological and experimental pathways.

Data Presentation: Comparative Toxicity

The following table summarizes the key quantitative toxicity data for monosodium adipate (extrapolated from adipic acid and disodium adipate data) and its alternatives. This allows for a direct comparison of their acute and chronic toxicity profiles.

Parameter	Monosodium Adipate / Adipic Acid	Citric Acid	Tartaric Acid	Monosodium Glutamate (MSG)
E Number	E356 (Sodium Adipate)	E330	E334	E621
Primary Function	Acidity Regulator, Buffering Agent	Acidulant, Preservative, Flavor	Acidulant, Antioxidant, Flavor	Flavor Enhancer (Umami)
LD ₅₀ (Oral, Rat)	>5000 mg/kg (Adipic Acid) [cite: 1 (from initial search)]	3,000 - 12,000 mg/kg[1][2]	>2000 mg/kg[3][4][5]	15,000 - 18,000 mg/kg[6][7]
LD ₅₀ (Other)	4000 mg/kg (Disodium Adipate, IP, Mouse)[8]	5040 mg/kg (Oral, Mouse)[2]	>2000 mg/kg (Dermal, Rat)[3][4][5]	~18,000 mg/kg (Oral, Mouse)[6][7]
NOAEL (Chronic)	Not specified	1200 mg/kg/day (Rat)[1][9]	~2460 mg/kg/day (Rat, 2-year)[3][10][11]	3170 mg/kg/day (Male Rat, 90-day)[12]
NOAEL (Reproductive)	No developmental toxicity observed [cite: 1 (from initial search)]	2500 mg/kg/day (Rat)[9]	181 mg/kg/day (Rat)[3][11]	Not specified
Eye Irritation	Serious eye damage [cite: 2, 7 (from initial search)]	Serious eye irritation[9][13][14]	Serious eye damage[3][5]	Not a significant irritant[15]
Skin Irritation	Mild to none [cite: 1 (from initial search)]	Not considered an irritant[13]	Mild irritation possible[4][5]	Not an irritant[15]

Genotoxicity	Not genotoxic [cite: 1 (from initial search)]	Not mutagenic[9]	Not mutagenic[11]	Not genotoxic
Carcinogenicity	Not carcinogenic [cite: 2 (from initial search), 12]	Not suspected to be carcinogenic[9]	Not carcinogenic[11]	Not carcinogenic[15]

NOAEL: No-Observed-Adverse-Effect Level; LD₅₀: Median Lethal Dose; IP: Intraperitoneal

Experimental Protocols

Understanding the methodologies behind the cited toxicological data is crucial for its interpretation. Below is a detailed protocol for a 90-day subchronic dietary toxicity study, a common design for evaluating the safety of food additives.

Protocol: 90-Day Subchronic Dietary Toxicity Study in Rodents

This protocol is based on the principles of OECD Guideline 408 and reflects the methodology used in studies for substances like Monosodium Glutamate.[12]

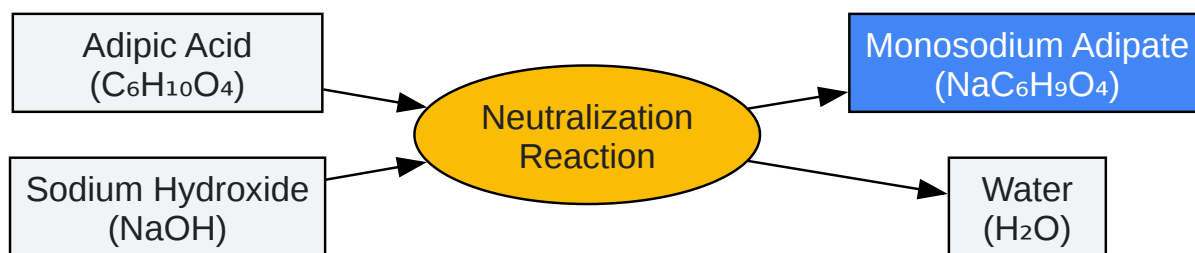
- Objective: To evaluate the potential adverse effects of a substance when administered in the diet over a 90-day period.
- Test Animals: Typically, young, healthy Sprague-Dawley rats (20 animals/sex/group).
- Grouping: Animals are randomly assigned to a control group and at least three test groups.
 - Control Group: Receives the basal diet without the test substance.
 - Test Groups: Receive the basal diet with the test substance mixed in at varying concentrations (e.g., 0.5%, 1.5%, and 5% w/w).
- Administration: The test substance is administered continuously through the diet for 92-96 days. Food and water are provided ad libitum.

- Observations and Examinations:
 - Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
 - Body Weight and Food Consumption: Recorded weekly to assess growth and palatability effects.
 - Ophthalmology: Examination of the eyes before the study begins and at termination.
 - Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
 - Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals (including those that die prematurely) are subjected to a full necropsy at the end of the study. All organs are examined macroscopically.
 - Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.
 - Histopathology: A comprehensive set of tissues from the control and high-dose groups are preserved and examined microscopically. Any gross lesions from other groups are also examined.
- Data Analysis: Statistical analysis is performed to determine any significant differences between the test groups and the control group. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are found.

Mandatory Visualizations

Logical Relationship: Adipic Acid and its Salt

The safety of monosodium adipate is often inferred from studies on adipic acid. This diagram illustrates their chemical relationship.

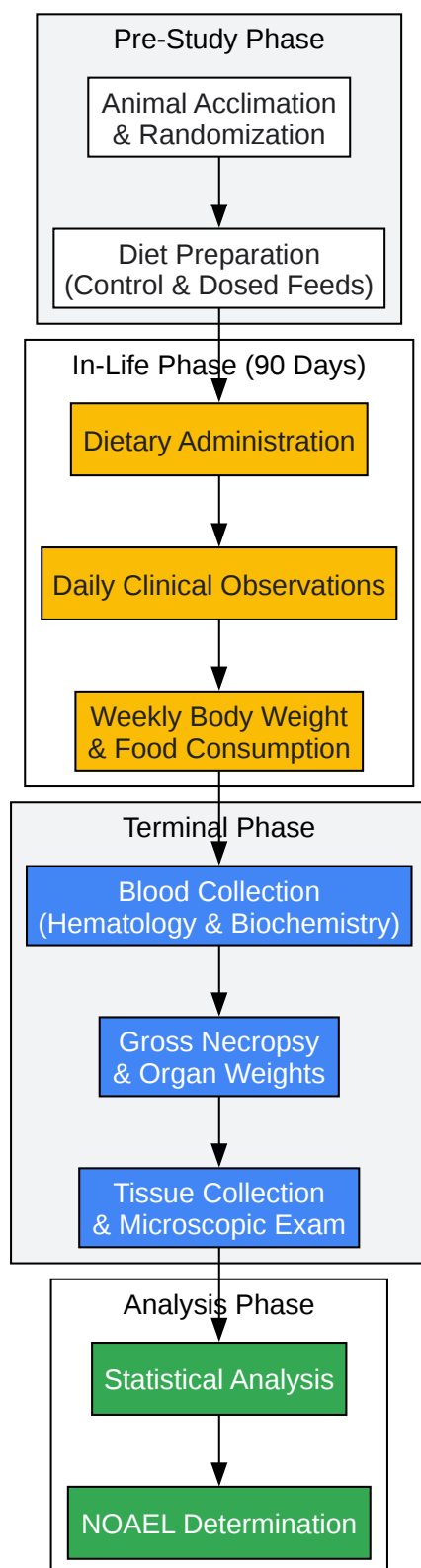


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Caption: Chemical conversion of Adipic Acid to Monosodium Adipate.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of the 90-day dietary toxicity study described in the protocol above.

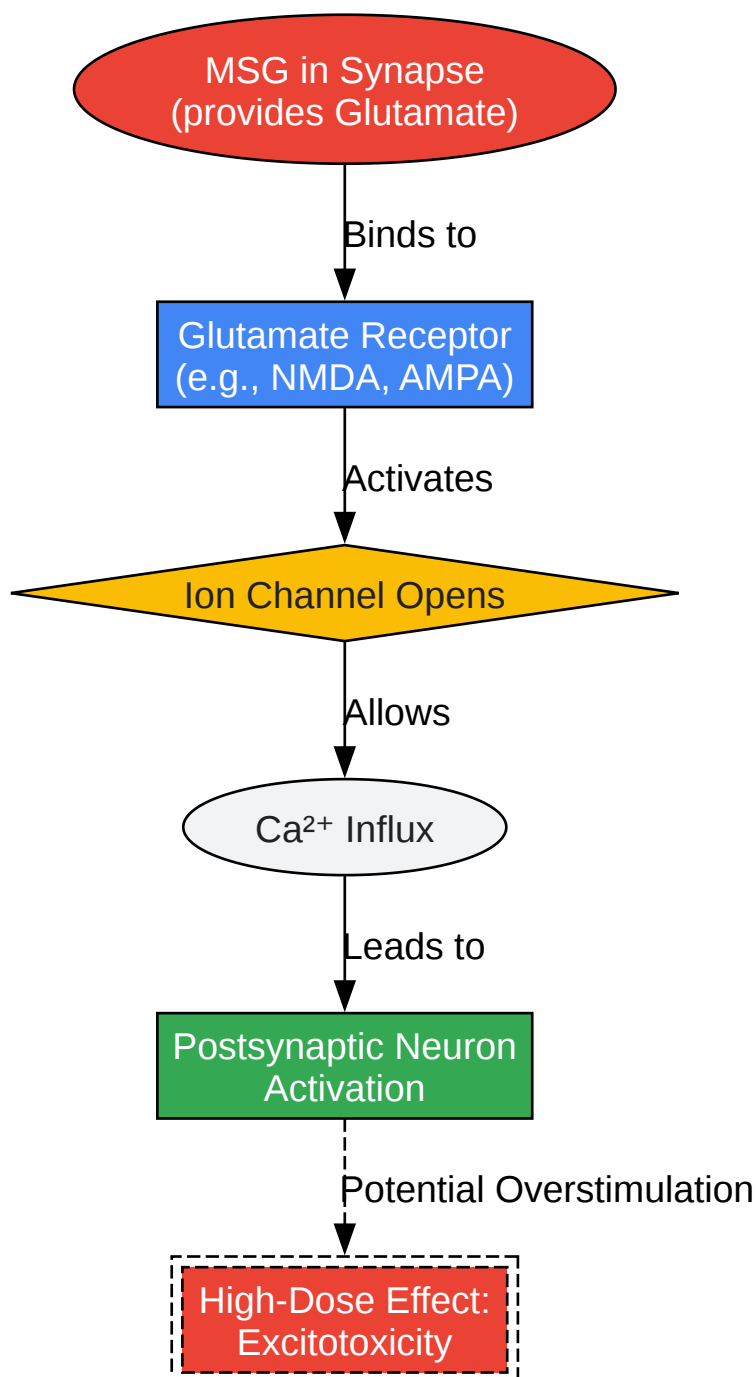


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Caption: Workflow for a typical 90-day rodent dietary toxicity study.

Signaling Pathway: Glutamate Receptor Activation

Concerns about MSG's neurotoxicity stem from its role as a salt of glutamic acid, a primary excitatory neurotransmitter. This diagram shows a simplified glutamate signaling pathway.



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Caption: Simplified pathway of glutamate neurotransmission.

Summary and Conclusion

Based on the available toxicological data, monosodium adipate, along with its common acidulant alternatives citric acid and tartaric acid, demonstrates a low order of acute toxicity. All three are not considered genotoxic or carcinogenic. The primary hazard associated with these three acidulants is serious eye irritation upon direct contact.

Monosodium glutamate (MSG) also has a very low acute toxicity.[6][7] While preclinical studies have raised concerns about potential cardiotoxicity, hepatotoxicity, and neurotoxicity, these findings often involve high doses and administration routes not representative of human dietary intake.[7] Numerous reviews by regulatory bodies have concluded that MSG is safe for consumption at typical levels, and human studies have largely failed to consistently reproduce the anecdotal effects of the "Chinese Restaurant Syndrome" when MSG is consumed with food.[6]

In conclusion, when used in accordance with Good Manufacturing Practice (GMP), monosodium adipate and the compared alternatives are considered safe. The choice between them for a specific application should be based on their functional properties (e.g., flavor profile, pH control) rather than significant differences in their toxicological profiles. The primary safety consideration for handling the powdered forms of adipic acid, citric acid, and tartaric acid is the risk of serious eye irritation, necessitating appropriate personal protective equipment in manufacturing and laboratory settings.

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